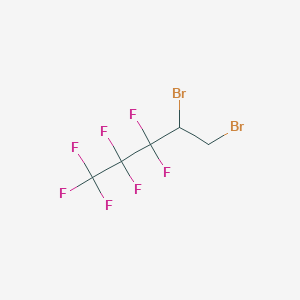

4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4,5-dibromo-1,1,1,2,2,3,3-heptafluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2F7/c6-1-2(7)3(8,9)4(10,11)5(12,13)14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZKXQHJFPEDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895162 | |

| Record name | 4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-46-8 | |

| Record name | 4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane (CAS No. 377-46-8) is a halogenated compound with significant chemical properties that warrant investigation into its biological activity. This compound is characterized by its molecular formula and a molar mass of approximately 355.87 g/mol. Its structure includes two bromine atoms and seven fluorine atoms attached to a pentane backbone.

| Property | Value |

|---|---|

| Molecular Formula | C5H3Br2F7 |

| Molar Mass | 355.87 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not available |

Toxicological Profile

Research into the toxicological effects of this compound has revealed potential concerns regarding its environmental persistence and bioaccumulation. The compound is categorized under substances that may pose risks to aquatic life and ecosystems due to its halogenated nature. Studies indicate that halogenated compounds can disrupt endocrine functions in wildlife and humans .

Study on Aquatic Toxicity

A study conducted by the Environmental Protection Agency (EPA) assessed the aquatic toxicity of various halogenated compounds including this compound. The findings suggested that this compound exhibits significant toxicity to fish species at concentrations above 10 mg/L. The study emphasized the need for further research to understand the long-term ecological impacts .

Endocrine Disruption

Another research article highlighted the potential of this compound as an endocrine disruptor. In vitro assays demonstrated that exposure to this compound resulted in altered hormone levels in cultured human cell lines. The implications of these findings suggest that prolonged exposure could affect reproductive health and development in both humans and wildlife .

The biological activity of this compound is primarily attributed to its ability to interfere with hormonal signaling pathways. Its structural similarity to natural hormones allows it to bind to hormone receptors and disrupt normal physiological functions. This mechanism is common among many halogenated organic compounds .

科学研究应用

Synthesis and Chemical Reactions

4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane is synthesized through halogenation processes involving perfluorinated compounds. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles in organic synthesis.

- Fluorination Reactions : The fluorinated carbon backbone can be utilized in the development of new fluorinated compounds for pharmaceuticals or agrochemicals.

Applications in Material Science

Due to its high stability and unique properties, this compound finds applications in material science:

- Fluoropolymer Production : It can serve as a precursor for creating fluoropolymers that exhibit excellent thermal stability and chemical resistance.

- Coatings : The compound can be used in formulating coatings that require high resistance to solvents and extreme temperatures.

Environmental Applications

The environmental impact of halogenated compounds is significant due to their potential as persistent organic pollutants. However, this compound has been studied for its role in:

- Environmental Monitoring : Its presence can be monitored as a marker for pollution from industrial sources.

- Degradation Studies : Research is ongoing into the degradation pathways of this compound under various environmental conditions.

Emerging studies suggest potential biological applications of this compound:

- Antimicrobial Properties : Some studies indicate that halogenated compounds may exhibit antimicrobial activity against certain bacterial strains.

- Pharmaceutical Development : The compound's structure may inspire the design of new drugs targeting specific biological pathways.

Case Study 1: Synthesis and Reactivity

A recent study explored the synthesis of this compound through a multi-step halogenation process. The resulting compound was tested for nucleophilic substitution reactions with various amines and thiols. Results indicated that the reactivity was significantly influenced by the steric hindrance of the substituents on the nucleophile .

Case Study 2: Environmental Monitoring

Another investigation focused on using this compound as a tracer in environmental studies. The compound was detected in water samples near industrial discharge sites. This study highlighted the compound's utility as an indicator of pollution levels and its persistence in aquatic environments .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane in academic laboratories?

- Methodology : Bromination of fluorinated precursors is a common approach. For example, selective bromination of perfluorinated alkanes using Br₂ under controlled temperatures (e.g., −78°C to 25°C) in inert solvents like CFCl₃. Intermediate fluorination steps may require catalysts like SbF₃ or HF to stabilize reactive intermediates .

- Validation : Confirm purity via GC-MS and ¹⁹F NMR, comparing chemical shifts to NIST reference data (e.g., δ −63 to −75 ppm for CF₂ groups) .

Q. How can researchers characterize the compound’s structural and electronic properties?

- Techniques :

- X-ray crystallography : Resolve Br⋯Br and C—H⋯F interactions (e.g., Br⋯Br distances ~3.5–3.8 Å) .

- Vibrational spectroscopy : Identify C-Br (550–650 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict bond angles (e.g., C-Br-C ~109.5°) and electrostatic potential maps .

Q. What safety protocols are critical for handling this compound?

- Guidelines : Use fume hoods, PPE (nitrile gloves, goggles), and avoid contact with reducing agents (risk of HBr release). Store in sealed containers under argon, referencing safety frameworks for halogenated fluorocarbons .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, torsion angles) be resolved?

- Methodology :

- Compare multiple datasets (e.g., CCDC 1828960 ) to identify outliers.

- Use high-resolution synchrotron XRD to reduce thermal motion artifacts.

- Validate with solid-state NMR (¹³C/¹⁹F) to correlate crystallographic torsion angles (e.g., −173.3° vs. 174.7° in ) with electronic environments .

Q. What role does this compound play in designing catalytic systems?

- Application : Acts as a ligand precursor in ruthenium complexes (e.g., Dibromo[(S,S)-XylSKEWPHOS]Ru(II)), where bromine atoms facilitate oxidative addition. Optimize steric effects by analyzing phenyl group substituents () .

- Experimental Design : Screen catalytic activity in hydrogenation reactions using DOE (Design of Experiments) to vary Br/F ratios and monitor enantioselectivity via HPLC .

Q. How can environmental degradation pathways be studied?

- Approach :

- Hydrolysis studies : React with aqueous NaOH (pH 12) at 40–60°C, tracking Br⁻ release via ion chromatography.

- Photodegradation : Expose to UV (254 nm) in a photoreactor, analyzing volatile byproducts (e.g., CF₃CF₂Br) via GC-ECD .

- Computational modeling : Use QSAR to predict half-lives based on fluorination patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。